molecular formula C17H21N3O4S B2457498 3-(1-azepanylsulfonyl)-N-(3-isoxazolyl)-4-methylbenzamide CAS No. 690247-19-9

3-(1-azepanylsulfonyl)-N-(3-isoxazolyl)-4-methylbenzamide

Cat. No.: B2457498
CAS No.: 690247-19-9
M. Wt: 363.43
InChI Key: URLWCISXVCUWNU-UHFFFAOYSA-N
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Description

3-(1-azepanylsulfonyl)-N-(3-isoxazolyl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of sulfonyl isoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-azepanylsulfonyl)-N-(3-isoxazolyl)-4-methylbenzamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Amide Formation: The final step involves the coupling of the sulfonyl isoxazole with 4-methylbenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can yield thiols or sulfides.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-azepanylsulfonyl)-N-(3-isoxazolyl)-4-methylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-azepanylsulfonyl)-N-(3-isoxazolyl)-4-chlorobenzamide: Similar structure with a chlorine substituent instead of a methyl group.

    3-(1-azepanylsulfonyl)-N-(3-isoxazolyl)-4-ethylbenzamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

    Structural Differences: The presence of the methyl group in 3-(1-azepanylsulfonyl)-N-(3-isoxazolyl)-4-methylbenzamide may influence its chemical reactivity and biological activity.

    Biological Activity: The specific substituents on the benzamide ring can significantly impact the compound’s interaction with biological targets, leading to differences in efficacy and potency.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-methyl-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-13-6-7-14(17(21)18-16-8-11-24-19-16)12-15(13)25(22,23)20-9-4-2-3-5-10-20/h6-8,11-12H,2-5,9-10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLWCISXVCUWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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